molecular formula C19H12BrN5O2S B2784869 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332046-11-4

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2784869
CAS No.: 332046-11-4
M. Wt: 454.3
InChI Key: MQEQTLSKCNKGIF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core substituted with amino, cyano, aryl, and carboxamide groups. The 4-bromophenyl and furan-2-yl substituents distinguish it from other analogs. The compound’s discontinued commercial availability () suggests it has been synthesized but may lack extensive characterization data in public literature.

Properties

IUPAC Name

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5O2S/c20-9-3-5-10(6-4-9)24-18(26)16-15(22)14-13(12-2-1-7-27-12)11(8-21)17(23)25-19(14)28-16/h1-7H,22H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQTLSKCNKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide, known by its CAS number 332046-11-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.

  • Molecular Formula: C19H12BrN5O2S
  • Molecular Weight: 454.3 g/mol
  • IUPAC Name: 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile and N-(4-bromophenyl)-2-chloroacetamide under specific conditions involving solvents like ethanol and DMF .

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties against various drug-resistant bacteria. In vitro tests demonstrated its effectiveness against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using broth dilution methods.

Table 1: Antibacterial Activity Results

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)
Acinetobacter baumannii102018
Klebsiella pneumoniae153015
Staphylococcus aureus204012

The compound exhibited a notable zone of inhibition at concentrations as low as 10 mg/mL, outperforming several commercially available antibiotics .

Molecular docking studies have been employed to elucidate the mechanism by which this compound exerts its antibacterial effects. These studies suggest strong interactions with bacterial enzymes critical for cell wall synthesis and metabolism . The stability of these interactions indicates potential for further development as an antibiotic agent.

Case Studies

Case Study 1: Efficacy Against Drug-resistant Strains
A study published in MDPI evaluated the compound against extensively drug-resistant (XDR) pathogens. The results indicated that it maintained efficacy where traditional antibiotics failed, particularly against NDM-positive strains of A. baumannii .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR revealed that modifications on the furan and bromophenyl groups significantly influenced the antibacterial potency. Compounds with higher lipophilicity showed increased membrane permeability, enhancing their bactericidal activity .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its antiviral properties. Research indicates that derivatives of thienopyridine compounds exhibit significant activity against viral infections, including the H5N1 avian influenza virus. In a study published in 2013, certain thienopyridine derivatives were tested for their efficacy against H5N1, showing promising results in inhibiting viral replication through plaque reduction assays on Madin-Darby canine kidney cells . The specific mechanism of action may involve interference with viral entry or replication processes.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Thienopyridine derivatives have been shown to possess cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells, with some studies highlighting their role in inhibiting specific cancer-related pathways .

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of novel derivatives that can be tailored for specific biological activities. For instance, modifications to the furan and thienopyridine moieties can lead to compounds with enhanced pharmacological profiles. A study demonstrated the successful synthesis of various derivatives that were subsequently tested for biological activity, revealing a structure-activity relationship that could guide future drug development .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in materials science. Its unique electronic properties make it suitable for incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties are under investigation for these applications .

Case Study 1: Antiviral Activity Against H5N1

A series of thienopyridine derivatives were synthesized and evaluated for antiviral activity against H5N1. The study reported EC50 values indicating effective inhibition at low concentrations and highlighted the potential for further development into antiviral therapies .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research outlined the mechanisms by which these compounds induced cell death and suggested pathways for further exploration in anticancer drug design .

Data Summary Table

Application AreaKey FindingsReferences
Antiviral ActivityEffective against H5N1; EC50 values indicate potent inhibition
Anticancer ResearchInduces apoptosis in cancer cell lines; structure-activity relationship noted
Material SciencePotential use in OLEDs and OPVs due to unique electronic properties

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (ID) Substituents (R1, R2, R3) Key Physical Properties Biological Activity Reference
Target Compound :
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
R1: 4-Bromophenyl
R2: Furan-2-yl
R3: Cyano
Not explicitly reported (discontinued in ) Likely antiplasmodial (inferred from class activity)
KuSaSch032 (3,6-Diamino-N-(2-chlorophenyl)-5-cyano-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide) R1: 2-Chlorophenyl
R2: 3-Methylphenyl
R3: Cyano
Orange solid; m.p. not reported; IR: 3463 cm⁻¹ (NH), 2215 cm⁻¹ (C≡N), 1731 cm⁻¹ (C=O) Antiplasmodial (IC₅₀: 0.16 µM against P. falciparum)
KuSaSch037 (3,6-Diamino-N-(4-chlorophenyl)-5-cyano-4-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide) R1: 4-Chlorophenyl
R2: 3-Fluorophenyl
R3: Cyano
Orange solid; 37% yield; IR: Similar NH/C≡N/C=O peaks Antiplasmodial (IC₅₀: 0.12 µM)
10a (3-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide) R1: Phenyl
R2: 3,4-Dimethoxyphenyl
R3: Bromophenyl
Yellow solid; crystallized from ethanol Antimicrobial (Gram-positive bacteria: MIC 8–16 µg/mL)
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) R1: 2-Methoxyphenyl
R2: Furan-2-yl
R3: Bromophenyl-thioethyl
Structural analog with thioether linkage Not explicitly reported; likely tailored for solubility optimization

Structural Variations and Implications

  • Furan-2-yl (vs.
  • Carboxamide Modifications :

    • The N-(4-bromophenyl) carboxamide in the target compound contrasts with N-(2-chlorophenyl) (KuSaSch032) or N-phenyl (10a), affecting steric bulk and target binding .

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